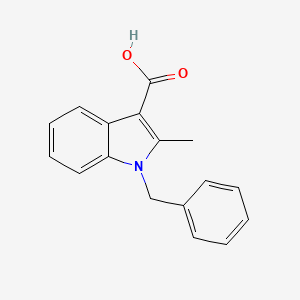

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

概要

説明

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group attached to the nitrogen atom, a methyl group at the second position, and a carboxylic acid group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of benzylhydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum conversion of starting materials to the desired product. Additionally, modern techniques such as microwave-assisted synthesis and palladium-catalyzed intramolecular oxidative coupling have been explored to enhance the efficiency and selectivity of the synthesis process .

化学反応の分析

Types of Reactions

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of alcohols and aldehydes.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

科学的研究の応用

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may target membrane phospholipids of extracellular mitochondria released from activated platelets, generating free unsaturated fatty acids such as arachidonate. These fatty acids are then used by neighboring leukocytes to synthesize inflammatory eicosanoids such as leukotrienes . Additionally, indole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases .

類似化合物との比較

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-1H-indole-3-carboxylic acid: Lacks the methyl group at the second position.

2-Methyl-1H-indole-3-carboxylic acid: Lacks the benzyl group at the nitrogen atom.

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.

Overview of Indole Derivatives

Indole derivatives are recognized for their wide-ranging biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural framework of indoles allows them to interact with multiple biological targets, leading to significant therapeutic potential. This compound is no exception, exhibiting several noteworthy biological activities.

Target Interactions

The compound interacts with various receptors and enzymes, which can lead to modulation of biochemical pathways. Notably, indole derivatives have been shown to bind with high affinity to receptors involved in cell signaling and metabolic processes. This binding can influence gene expression and cellular responses, particularly in cancer cells .

Biochemical Pathways

This compound affects several key biochemical pathways:

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways.

- Enzyme Inhibition : The compound inhibits certain enzymes linked to cancer cell proliferation, thereby exerting an anticancer effect.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to:

- Induce cell cycle arrest and apoptosis in various cancer cell lines.

- Modulate the expression of genes associated with tumor growth and metastasis.

Case Study : A study conducted on human breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, suggesting its utility in combating antibiotic-resistant pathogens.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates inflammatory pathways |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy of this compound in clinical settings.

Research Applications

Given its diverse biological activities, this compound has potential applications in various fields:

- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.

- Biochemical Research : Investigating the mechanisms underlying its biological effects could provide insights into new therapeutic strategies.

特性

IUPAC Name |

1-benzyl-2-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHPBNUKSYOYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735686 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885525-21-3 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。